
Spectroscopic Profile of 2-Fluoro-4-
nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-nitrobenzonitrile (CAS No. 34667-88-4), a key intermediate in pharmaceutical

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Fluoro-4-
nitrobenzonitrile.

Table 1: ¹H NMR Data
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Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

DMSO-d₆ 8.46 dd 9.5, 2.0 Ar-H

8.37-8.22 m Ar-H (2H)

CDCl₃ 8.09 m Ar-H

8.01 m Ar-H

7.58 m Ar-H

Note: Ar-H denotes aromatic protons.

Table 2: ¹³C NMR Data
Predictive data suggests the following approximate chemical shifts for the carbon atoms in 2-
Fluoro-4-nitrobenzonitrile. Experimental verification is recommended for precise

assignments.

Assignment Predicted Chemical Shift (δ) ppm

C-F ~160-165 (d, ¹JCF ≈ 250-270 Hz)

C-NO₂ ~145-150

C-CN ~115-120

C-H ~110-130

C-C (quaternary) ~120-140

Note: d = doublet. Predicted values are based on standard substituent effects and may vary.

Table 3: ¹⁹F NMR Data
The expected ¹⁹F NMR spectrum of 2-Fluoro-4-nitrobenzonitrile would show a single

resonance for the fluorine atom.
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Solvent Predicted Chemical Shift (δ) ppm

CDCl₃ -105 to -115

Note: Referenced to CFCl₃ at 0 ppm.

Table 4: Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Fluoro-4-nitrobenzonitrile is characterized by the following significant

absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N stretch (nitrile)

~1530 Strong Asymmetric NO₂ stretch

~1350 Strong Symmetric NO₂ stretch

~1250 Strong C-F stretch

~800-900 Medium-Strong Ar-H out-of-plane bend

Table 5: Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-4-nitrobenzonitrile reveals the

following fragmentation pattern.

m/z Interpretation

166 Molecular ion (M⁺)

120 [M - NO₂]⁺

100 [M - NO₂ - HF]⁺ or [M - F - CN - O]⁺

93 [C₆H₃F]⁺

75 [C₆H₃]⁺
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Fluoro-4-nitrobenzonitrile (approximately 10-20 mg) is prepared in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. ¹H, ¹³C,

and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g.,

400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) or CFCl₃ as an

external standard (0 ppm for ¹⁹F NMR).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like 2-Fluoro-4-nitrobenzonitrile, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid is placed directly on the ATR

crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the

standard mid-IR range (e.g., 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by

grinding a small amount of the sample with dry potassium bromide and pressing the mixture

into a thin, transparent disk.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized and

then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected.

Data Acquisition and Analysis Workflow
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The logical flow for the spectroscopic analysis of a compound like 2-Fluoro-4-
nitrobenzonitrile is depicted in the following diagram. This workflow ensures a systematic

approach to structure elucidation and confirmation.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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